4-Fluorobenzamidoxime

説明

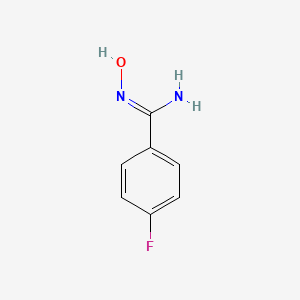

4-Fluorobenzamidoxime (CAS: 22179-78-8 or 69113-32-2 for its Z-isomer) is a fluorinated benzamidoxime derivative with the molecular formula C₇H₇FN₂O (MW: 154.14 g/mol). It exists as a white crystalline solid with a melting point reported between 63.5–64.7°C (basic isomer) and 92–95°C (likely corresponding to the Z-isomer) . The compound features a fluorinated aromatic ring linked to an amidoxime group (-C(=NOH)NH₂), which confers unique reactivity in pharmaceutical and agrochemical synthesis.

Structure

3D Structure

特性

CAS番号 |

69113-32-2 |

|---|---|

分子式 |

C7H7FN2O |

分子量 |

154.14 g/mol |

IUPAC名 |

4-fluoro-N'-hydroxybenzenecarboximidamide |

InChI |

InChI=1S/C7H7FN2O/c8-6-3-1-5(2-4-6)7(9)10-11/h1-4,11H,(H2,9,10) |

InChIキー |

OSUPWUQRPLIJKX-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(=NO)N)F |

異性体SMILES |

C1=CC(=CC=C1/C(=N\O)/N)F |

正規SMILES |

C1=CC(=CC=C1C(=NO)N)F |

ピクトグラム |

Irritant |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

4-Fluorobenzamidoxime can be synthesized through several synthetic routes. One common method involves the reaction of 4-fluorobenzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically proceeds under reflux conditions in an aqueous or alcoholic medium .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .

化学反応の分析

Types of Reactions

4-Fluorobenzamidoxime undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitroso compounds.

Reduction: Reduction reactions can convert it into amines.

Substitution: It can participate in nucleophilic substitution reactions, especially at the fluorine-substituted position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of corresponding amines.

Substitution: Formation of substituted benzamidoxime derivatives.

科学的研究の応用

4-Fluorobenzamidoxime has several scientific research applications:

作用機序

The mechanism of action of 4-fluorobenzamidoxime involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes by binding to their active sites. The presence of the fluorine atom enhances its binding affinity and specificity towards certain biological targets. This interaction can lead to the modulation of biochemical pathways, making it a valuable tool in drug discovery and development .

類似化合物との比較

Key Properties:

Applications : Primarily used as a building block in synthesizing heterocyclic compounds, such as 1,2,4-oxadiazoles (e.g., 2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)benzyl benzoate) . It also serves as a ligand in coordination chemistry due to its amidoxime moiety’s chelating properties.

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The table below compares 4-Fluorobenzamidoxime with structurally related amidoximes and fluorinated benzamides:

Key Observations :

- Electron-Withdrawing Groups (EWGs) : The para-fluorine in this compound enhances electrophilicity at the amidoxime group, facilitating nucleophilic substitutions .

- Bulkier Substituents : Compounds like 4-[(2-Fluorobenzyl)oxy]benzamidoxime exhibit reduced solubility compared to this compound due to the bulky benzyloxy group .

- Sulphonyl Derivatives : 2-(4-Fluorobenzylsulphonyl)acetamidoxime shows enhanced stability in acidic conditions owing to the sulfonyl group’s electron-withdrawing nature, making it suitable for protease inhibition studies .

生物活性

4-Fluorobenzamidoxime (C7H7FN2O) is a compound that has garnered attention in scientific research due to its diverse biological activities and potential applications in medicinal chemistry. This article provides an in-depth analysis of its biological activity, including mechanisms of action, case studies, and comparative data.

This compound is characterized by its unique functional groups, which include a fluorine atom and a hydroxylamine moiety. These features influence its reactivity and interaction with biological targets. The compound primarily acts as an enzyme inhibitor by binding to the active sites of specific enzymes, thereby altering their activity and subsequent biochemical pathways. The formation of stable complexes with target enzymes is crucial for its inhibitory effects.

Key Reactions

- Oxidation : Converts to 4-fluorobenzonitrile.

- Reduction : Yields 4-fluorobenzylamine.

- Substitution : Participates in nucleophilic substitution reactions.

Biological Activities

The biological activities of this compound can be categorized into several areas:

- Enzyme Inhibition : It has been shown to inhibit various enzymes, which can be leveraged for therapeutic applications.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further exploration as an antibiotic agent .

- Anti-inflammatory Effects : Its interaction with specific receptors may mediate anti-inflammatory responses, relevant in treating neuroinflammatory diseases .

Case Studies

Several case studies have explored the effects of this compound in different contexts:

-

Case Study 1: Enzyme Inhibition in Cancer Cells

A study evaluated the efficacy of this compound as an inhibitor of cancer-related enzymes. Results indicated significant inhibition of tumor growth in vitro, suggesting its potential as a therapeutic agent against certain cancers. -

Case Study 2: Neuroinflammation

Research focused on the compound's role in modulating neuroinflammatory responses. Findings demonstrated that treatment with this compound reduced markers of inflammation in mouse models, highlighting its therapeutic potential for neurodegenerative diseases .

Comparative Analysis

To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 4-Fluorobenzonitrile | Lacks hydroxylamine group | Limited enzyme inhibition |

| 4-Fluorobenzylamine | Amino group instead of hydroxylamine | Moderate antimicrobial activity |

| 4-Fluorobenzamide | Amide functional group | Anti-inflammatory properties |

| 4-Fluorophenylhydroxylamine | Hydroxylamine similar structure | Stronger enzyme inhibition |

Research Findings

Recent studies have highlighted the following findings regarding this compound:

- It exhibits a strong affinity for certain enzyme targets, leading to effective inhibition at low micromolar concentrations.

- The presence of the fluorine atom enhances the stability and reactivity of the compound compared to non-fluorinated analogs.

- Ongoing research aims to optimize its pharmacological properties for better therapeutic outcomes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。